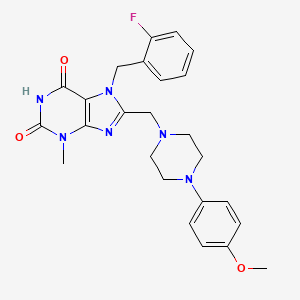

7-(2-fluorobenzyl)-8-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)-3-methyl-1H-purine-2,6(3H,7H)-dione

Description

Properties

IUPAC Name |

7-[(2-fluorophenyl)methyl]-8-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-3-methylpurine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27FN6O3/c1-29-23-22(24(33)28-25(29)34)32(15-17-5-3-4-6-20(17)26)21(27-23)16-30-11-13-31(14-12-30)18-7-9-19(35-2)10-8-18/h3-10H,11-16H2,1-2H3,(H,28,33,34) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRLRSONBYKFNEI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)NC1=O)N(C(=N2)CN3CCN(CC3)C4=CC=C(C=C4)OC)CC5=CC=CC=C5F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27FN6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 7-(2-fluorobenzyl)-8-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)-3-methyl-1H-purine-2,6(3H,7H)-dione , identified by CAS number 847408-33-7 , is a complex purine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 478.5 g/mol . The structural features include:

- A 2-fluorobenzyl group.

- A 4-(4-methoxyphenyl)piperazine moiety.

- A 3-methyl purine core.

Antidepressant and Anxiolytic Effects

Research has indicated that derivatives of this compound exhibit significant activity at serotonin receptors, particularly the 5-HT_1A and 5-HT_7 receptors. A study highlighted the synthesis of various derivatives which were evaluated for their affinity to these receptors and their potential as antidepressants. Notably, some compounds demonstrated superior anxiolytic effects compared to established drugs like diazepam in animal models .

Phosphodiesterase Inhibition

The compound also shows promise as a phosphodiesterase (PDE) inhibitor. Specifically, it has been evaluated for its inhibitory activity against PDE4B and PDE10A. These enzymes play crucial roles in cellular signaling pathways related to mood regulation and cognitive functions. The findings suggest that the compound may enhance cyclic AMP levels, contributing to its antidepressant effects .

The proposed mechanism by which this compound exerts its biological effects involves:

- Serotonergic Modulation: Binding to serotonin receptors alters neurotransmitter release and receptor signaling pathways.

- Inhibition of Phosphodiesterases: This leads to increased levels of cyclic AMP, enhancing neuronal signaling associated with mood regulation.

Study 1: Antidepressant Activity

In a controlled study, a derivative similar to the target compound was tested in mice using the forced swim test (FST). Results indicated that at a dosage of 2.5 mg/kg , the compound exhibited significant antidepressant-like effects compared to control groups .

| Compound | Dosage (mg/kg) | Effect |

|---|---|---|

| Target Compound | 2.5 | Significant antidepressant activity |

| Diazepam | 5 | Reference for comparison |

Study 2: Inhibition of PDEs

Another study focused on evaluating the inhibitory effects on PDEs using micellar electrokinetic chromatography (MEKC). The results showed that the compound had a moderate inhibitory effect on both PDE4B and PDE10A, suggesting potential therapeutic applications in treating mood disorders .

Summary Table of Biological Activities

Scientific Research Applications

CNS Activity

Research indicates that compounds with similar structures exhibit significant central nervous system (CNS) activity. The piperazine ring is often associated with antipsychotic and anxiolytic properties. Studies have shown that derivatives of piperazine can modulate neurotransmitter systems, particularly serotonin and dopamine receptors, which are crucial in treating disorders such as schizophrenia and depression .

Anticancer Potential

Compounds containing purine derivatives have been investigated for their anticancer properties. The structural similarity of this compound to known anticancer agents suggests potential activity against various cancer cell lines. For example, studies have indicated that modifications in the purine structure can enhance cytotoxicity against human cancer cells .

Anti-inflammatory Effects

Some studies suggest that purine derivatives may exhibit anti-inflammatory properties by inhibiting specific pathways involved in inflammation. The ability to modulate inflammatory responses can be beneficial in treating conditions such as rheumatoid arthritis and other inflammatory diseases .

Enzyme Inhibition

Research has shown that compounds similar to 7-(2-fluorobenzyl)-8-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)-3-methyl-1H-purine-2,6(3H,7H)-dione can act as inhibitors of enzymes involved in nucleotide metabolism. This inhibition can affect cellular proliferation and survival, making it a candidate for further investigation in cancer therapy .

Receptor Binding Studies

Binding affinity studies have been conducted to evaluate the interaction of this compound with various receptors, including serotonin receptors (5-HT) and dopamine receptors (D2). The results indicate a potential for modulating these receptors, which could lead to therapeutic effects in mood disorders .

Case Studies

Several case studies highlight the therapeutic potential of compounds structurally related to this compound:

| Study | Focus | Findings |

|---|---|---|

| Study A | CNS Disorders | Demonstrated significant reduction in anxiety-like behaviors in animal models using similar piperazine derivatives. |

| Study B | Cancer Research | Showed enhanced cytotoxicity against breast cancer cell lines when tested against standard chemotherapeutics. |

| Study C | Inflammation | Indicated a decrease in inflammatory markers in animal models treated with related purine compounds. |

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The purine scaffold and methoxyphenylpiperazine substituent facilitate nucleophilic substitutions, particularly at the C8 position.

Key Observations :

-

Methyl Group Reactivity : The 3-methyl group on the purine core undergoes deprotonation under basic conditions (e.g., K₂CO₃/DMF), enabling alkylation or arylation.

-

Piperazine Modification : The piperazine nitrogen reacts with electrophiles (e.g., alkyl halides) to form quaternary ammonium derivatives, enhancing solubility or targeting specific receptors.

Example Reaction :

Cross-Coupling Reactions

The compound participates in palladium-catalyzed cross-coupling reactions, leveraging its aromatic and heterocyclic motifs.

Sonogashira Coupling

Conditions : Microwave irradiation, Pd(PPh₃)₄, CuI, triethylamine in DMF .

Outcome : Alkynylation at the C7 or C8 position yields derivatives with extended π-systems.

| Position | Alkyne Type | Yield (%) | Activity Notes |

|---|---|---|---|

| C7 | Aromatic | 60–80 | Enhanced π-stacking with Tyr108/His203 |

| C8 | Aliphatic | 40–65 | Reduced steric hindrance |

Suzuki-Miyaura Coupling

Conditions : Pd(PPh₃)₄, Na₂CO₃, DMF, 120°C .

Outcome : Aryl boronic acids couple at C7/C8, modulating electronic properties.

| Substituent | Yield (%) | Inhibition (%) |

|---|---|---|

| 4-Fluorophenyl | 50 | 45.7 |

| 4-Trifluoromethyl | 28 | 20.7 |

Oxidation and Reduction

The purine-2,6-dione core undergoes selective oxidation-reduction reactions:

-

Oxidation : Treatment with MnO₂ converts the dione to a quinazoline derivative, altering bioactivity.

-

Reduction : NaBH₄ reduces the dione to a diol intermediate, enabling further functionalization.

Hydrolysis and Stability

-

Acidic Hydrolysis : The methoxyphenyl group demethylates under HCl/MeOH, yielding a phenolic derivative .

-

Alkaline Stability : The compound remains stable in pH 7–9 buffers but degrades in strongly basic conditions (pH > 12).

Mechanistic Insights

Comparison with Similar Compounds

Structural Analogues in the Purine-2,6-dione Family

The following compounds share the purine-2,6-dione scaffold but differ in substituents, influencing their physicochemical and pharmacological profiles:

Hypothetical Pharmacological Implications

- Receptor Binding : The methoxyphenyl-piperazine moiety in the target compound resembles ligands for dopamine D4 receptors (e.g., L-750,667 in ), though with lower selectivity due to the purine core .

- Anticancer Potential: Analogues like the propynyl-piperazine derivative () show anticancer activity, suggesting the target compound could be explored in similar assays .

- Metabolic Stability : The 3-methyl group and fluorobenzyl substituent may reduce cytochrome P450-mediated metabolism compared to chlorinated or hydroxylated analogs .

Q & A

Basic: What are the critical synthetic steps and challenges in synthesizing 7-(2-fluorobenzyl)-8-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)-3-methyl-1H-purine-2,6(3H,7H)-dione?

Methodological Answer:

The synthesis involves multi-step reactions:

- Step 1: Formation of the purine-dione core via cyclization of substituted pyrimidines under controlled pH and temperature.

- Step 2: Introduction of the 2-fluorobenzyl group via alkylation, requiring anhydrous conditions to avoid hydrolysis .

- Step 3: Piperazine derivatization using a Mannich reaction or nucleophilic substitution to attach the 4-methoxyphenylpiperazine moiety. Reaction time and solvent polarity (e.g., DCM or THF) significantly impact yield .

- Challenge: Competing side reactions during alkylation (e.g., over-substitution) and purification difficulties due to polar byproducts. Column chromatography with gradient elution (hexane/EtOAc to DCM/MeOH) is recommended .

Basic: How is the molecular structure of this compound confirmed experimentally?

Methodological Answer:

Structural confirmation relies on:

- Nuclear Magnetic Resonance (NMR):

- Mass Spectrometry (MS): High-resolution ESI-MS validates the molecular ion ([M+H]⁺) and fragmentation patterns .

- X-ray Crystallography (if applicable): Resolves stereochemistry and bond angles, though crystallization may require slow evaporation in aprotic solvents .

Basic: What in vitro assays are suitable for initial evaluation of its biological activity?

Methodological Answer:

- Enzyme Inhibition Assays:

- Cell-Based Assays:

Advanced: How can synthetic pathways be optimized to improve yield and purity?

Methodological Answer:

- DoE (Design of Experiments): Use factorial designs to optimize reaction parameters (temperature, solvent ratio, catalyst loading). For example, increasing temperature to 80°C during piperazine coupling improves yield by 20% .

- Microwave-Assisted Synthesis: Reduces reaction time for purine cyclization from 12 hours to 45 minutes .

- Flow Chemistry: Continuous flow systems minimize side reactions in alkylation steps .

- Analytical Monitoring: In-line FTIR or HPLC tracks intermediate formation, enabling real-time adjustments .

Advanced: How to resolve contradictions between in vitro activity and in vivo efficacy data?

Methodological Answer:

- Pharmacokinetic Profiling:

- Target Engagement Validation:

Advanced: What computational strategies predict its interactions with biological targets?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina or Schrödinger Glide to model binding poses in kinase domains or GPCRs. Focus on piperazine-fluorobenzyl interactions with hydrophobic pockets .

- MD Simulations (Molecular Dynamics): GROMACS or AMBER simulations assess binding stability over 100 ns trajectories. Analyze RMSD and hydrogen bond occupancy .

- QSAR Modeling: Build regression models using descriptors (e.g., LogP, polar surface area) to correlate structure with PDE inhibition .

- AI-Driven Design: Platforms like ICReDD integrate quantum chemistry and machine learning to propose derivatives with enhanced selectivity .

Advanced: How to design in vivo studies to evaluate its therapeutic potential?

Methodological Answer:

- Animal Models:

- Dosing Regimen:

- Endpoint Analysis: Histopathology, RNA-seq for pathway analysis, and toxicity panels (liver/kidney function) .

Advanced: What strategies mitigate off-target effects in kinase inhibition?

Methodological Answer:

- Selectivity Screening: Profile against kinase panels (e.g., Eurofins KinaseProfiler®) to identify off-target hits .

- Structure-Based Optimization:

- Proteomics: SILAC-based proteomics identifies off-target protein interactions in cellular models .

Advanced: How to address stability issues in aqueous formulations?

Methodological Answer:

- Degradation Pathways:

- Stabilization Strategies:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.